molecular formula C6H5ClO5S B1525373 Methyl 5-(chlorosulfonyl)furan-3-carboxylate CAS No. 1306607-16-8

Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Cat. No. B1525373
CAS RN: 1306607-16-8
M. Wt: 224.62 g/mol
InChI Key: AUAUIWGJONUSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(chlorosulfonyl)furan-3-carboxylate” is a chemical compound with the CAS Number: 1306607-16-8 . It has a molecular weight of 224.62 .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 5-(chlorosulfonyl)-3-furoate” and its InChI code is "1S/C6H5ClO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 5-(chlorosulfonyl)furan-3-carboxylate” is a liquid at room temperature . It should be stored at 4°C in a sealed container, away from moisture .

Scientific Research Applications

Renewable Biomass Conversion

One significant application involves the efficient production of hydroxymethylfurfural (HMF) from fructose, demonstrating furan derivatives' role in converting renewable biomass into valuable chemical building blocks. The process optimizes fructose dehydration to HMF in a biphasic system, highlighting the strategic use of phase modifiers to suppress side reactions and enhance yield and selectivity. This advancement underscores the potential of furan derivatives in biorefinery, offering a pathway to sustainable chemical manufacturing (Román‐Leshkov, Chheda, & Dumesic, 2006).

Electrochemical Incorporation into Biomass-derived Molecules

The electrochemical reduction of furan derivatives, specifically the transformation of ethyl 5-(chloromethyl)furan-2-carboxylate, has been studied for expanding the derivative scope of CMF, a biomass-derived platform molecule. This process involves the electrochemical generation of furylogous enolate anions, which can be further reacted with electrophiles like carbon dioxide, to produce value-added chemicals. Such research illustrates the versatility of furan derivatives in facilitating novel synthetic routes for biobased chemicals (Ling, Miao, Cao, & Mascal, 2022).

Catalysis and Polymerization

Furan derivatives have also been pivotal in catalysis and polymerization research. The catalytic reduction of biomass-derived furanic compounds, such as furfural and HMF, into a variety of chemicals demonstrates the role of furan derivatives in developing new catalytic processes for sustainable chemical synthesis. This area of research not only provides insights into the reaction mechanisms but also explores the potential of furan derivatives in producing a wide range of industrially relevant chemicals and fuels from renewable resources (Nakagawa, Tamura, & Tomishige, 2013).

The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block further exemplifies the application of furan derivatives in materials science. This approach leverages the rigidity and aromatic-like properties of furan-based diols for polyester synthesis, aiming at developing novel biobased polymers with desirable physical properties (Jiang, Woortman, Van Ekenstein, Petrović, & Loos, 2014).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260) and washing thoroughly after handling (P264) .

properties

IUPAC Name

methyl 5-chlorosulfonylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAUIWGJONUSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1306607-16-8
Record name methyl 5-(chlorosulfonyl)furan-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(chlorosulfonyl)furan-3-carboxylate
Reactant of Route 2
Methyl 5-(chlorosulfonyl)furan-3-carboxylate
Reactant of Route 3
Methyl 5-(chlorosulfonyl)furan-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(chlorosulfonyl)furan-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(chlorosulfonyl)furan-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.